1-(3,5-Dimethylphenyl)-1-butanol

説明

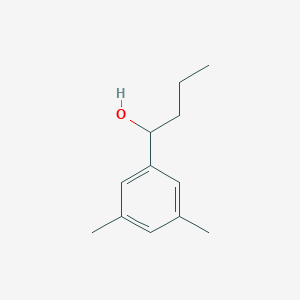

1-(3,5-Dimethylphenyl)-1-butanol is an organic compound characterized by a butanol backbone substituted with a 3,5-dimethylphenyl group

準備方法

Synthetic Routes and Reaction Conditions: 1-(3,5-Dimethylphenyl)-1-butanol can be synthesized through several methods. One common approach involves the Grignard reaction, where 3,5-dimethylphenylmagnesium bromide reacts with butanal. The reaction typically occurs in an anhydrous ether solvent under a nitrogen atmosphere to prevent moisture interference. The resulting product is then purified through distillation or recrystallization.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve catalytic hydrogenation of the corresponding ketone, 1-(3,5-Dimethylphenyl)-1-butanone, using a palladium or nickel catalyst. This method is favored for its efficiency and scalability.

化学反応の分析

Types of Reactions: 1-(3,5-Dimethylphenyl)-1-butanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form 1-(3,5-Dimethylphenyl)-1-butanal or 1-(3,5-Dimethylphenyl)-1-butanoic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction of the compound can yield the corresponding alkane, 1-(3,5-Dimethylphenyl)butane, using reducing agents such as lithium aluminum hydride.

Substitution: The hydroxyl group can be substituted with halogens (e.g., chlorine or bromine) using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Thionyl chloride or phosphorus tribromide in an inert solvent like dichloromethane.

Major Products Formed:

Oxidation: 1-(3,5-Dimethylphenyl)-1-butanal, 1-(3,5-Dimethylphenyl)-1-butanoic acid.

Reduction: 1-(3,5-Dimethylphenyl)butane.

Substitution: 1-(3,5-Dimethylphenyl)-1-chlorobutane, 1-(3,5-Dimethylphenyl)-1-bromobutane.

科学的研究の応用

1-(3,5-Dimethylphenyl)-1-butanol has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and can be used in studying reaction mechanisms.

Biology: The compound is used in the synthesis of biologically active molecules, including potential pharmaceuticals.

Medicine: Research into its derivatives has shown potential for developing new therapeutic agents.

Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of fragrances and flavors.

作用機序

The mechanism by which 1-(3,5-Dimethylphenyl)-1-butanol exerts its effects depends on its specific application. In organic synthesis, it acts as a building block for more complex molecules. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects. The exact pathways involved can vary widely depending on the derivative and its intended use.

類似化合物との比較

1-(3,5-Dimethylphenyl)-1-propanol: Similar structure but with a shorter carbon chain.

1-(3,5-Dimethylphenyl)-1-pentanol: Similar structure but with a longer carbon chain.

1-(3,5-Dimethylphenyl)-2-butanol: Similar structure but with the hydroxyl group on the second carbon.

Uniqueness: 1-(3,5-Dimethylphenyl)-1-butanol is unique due to its specific substitution pattern and carbon chain length, which confer distinct chemical and physical properties. These properties make it particularly useful in certain synthetic applications and research contexts.

生物活性

1-(3,5-Dimethylphenyl)-1-butanol is an organic compound characterized by a butanol backbone with a 3,5-dimethylphenyl substituent. This compound has garnered interest in the fields of chemistry and biology due to its potential biological activities and applications in pharmaceutical synthesis. Understanding its biological activity is crucial for exploring its therapeutic potential and safety profile.

Synthesis Methods

This compound can be synthesized through various methods:

- Grignard Reaction : Reacting 3,5-dimethylphenylmagnesium bromide with butanal in an anhydrous ether solvent under nitrogen atmosphere.

- Catalytic Hydrogenation : In an industrial context, it may be produced via hydrogenation of 1-(3,5-dimethylphenyl)-1-butanone using palladium or nickel catalysts.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity. For instance, studies on related phenolic compounds have shown inhibitory effects against various bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds suggest significant antimicrobial potential, particularly against strains of Helicobacter pylori and other pathogenic bacteria .

Antioxidant Activity

The antioxidant capacity of phenolic compounds has been well-documented. For example, extracts rich in phenolic content have demonstrated strong radical scavenging abilities in assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl), showing IC50 values comparable to established antioxidants like quercetin. This suggests that derivatives of this compound may also possess significant antioxidant properties .

The biological mechanisms by which this compound exerts its effects are not fully elucidated. However, it is hypothesized that it may interact with specific enzymes or receptors in biological systems. For instance, it could potentially inhibit enzymes involved in inflammatory processes or modulate receptor activity related to pain perception.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various phenolic compounds against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited MIC values ranging from 64 to 256 µg/mL, highlighting the potential for further exploration of this compound as an antimicrobial agent .

Case Study 2: Antioxidant Activity Assessment

In a comparative study assessing the antioxidant activities of different extracts, the ethyl-acetate fraction derived from plants containing similar phenolic compounds showed significant antioxidant activity with an IC50 value of 55.01 µg/mL. This demonstrates the potential for derivatives of this compound to contribute to antioxidant defense mechanisms in biological systems .

Safety and Toxicological Profile

The safety profile of this compound has not been extensively documented; however, related compounds such as butanol have been assessed for toxicity. Studies indicate that exposure to high concentrations can lead to respiratory irritation and other adverse effects. Notably, a NOAEL (No Observed Adverse Effect Level) has been established at 125 mg/kg bw/day in animal studies . Further research is necessary to fully understand the toxicological implications of this compound.

特性

IUPAC Name |

1-(3,5-dimethylphenyl)butan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O/c1-4-5-12(13)11-7-9(2)6-10(3)8-11/h6-8,12-13H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWLUIZIGRXJASB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C1=CC(=CC(=C1)C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401291242 | |

| Record name | 3,5-Dimethyl-α-propylbenzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401291242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

691359-96-3 | |

| Record name | 3,5-Dimethyl-α-propylbenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=691359-96-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dimethyl-α-propylbenzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401291242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。